molecular formula C12H9Br3FN3O B6112701 4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6112701
M. Wt: 469.93 g/mol
InChI Key: AATAHGYYHXJMLM-UHFFFAOYSA-N
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Description

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of bromine, fluorine, and ethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Bromination and fluorination: The aromatic ring is brominated and fluorinated using bromine and fluorine sources, respectively, under controlled conditions to ensure selective substitution.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • 4-bromo-N-(2,6-dibromo-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
  • 4-bromo-N-(2,6-dibromo-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrazole ring and ethyl group provides a distinct chemical profile that sets it apart from similar compounds.

Properties

IUPAC Name

4-bromo-N-(2,6-dibromo-4-fluorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br3FN3O/c1-2-19-11(9(15)5-17-19)12(20)18-10-7(13)3-6(16)4-8(10)14/h3-5H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATAHGYYHXJMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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